molecular formula C31H30ClN5O3S2 B611807 WEHI-539 hydrochloride CAS No. 2070018-33-4

WEHI-539 hydrochloride

Numéro de catalogue B611807
Numéro CAS: 2070018-33-4
Poids moléculaire: 620.183
Clé InChI: GJBYTVIQTMIXGA-DYICZVFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

WEHI-539 hydrochloride is a small-molecule inhibitor of BCL XL . It was designed as a BCL-XL inhibitor with high affinity . It interacts with the binding groove of BCL-XL with a Kd value of 0.6 nM .


Molecular Structure Analysis

The empirical formula of WEHI-539 hydrochloride is C31H29N5O3S2 · xHCl . Its molecular weight is 583.72 (free base basis) . The exact mass is 619.15 .


Chemical Reactions Analysis

WEHI-539 hydrochloride blocks Bcl-XL from targeting the BH3 domain of the pro-apoptotic family member Bim with high potency (IC50 = 1.1 nM), exhibiting no inhibitory potency against Mcl-1-BimBH3 interaction (IC50 >10 μM) .


Physical And Chemical Properties Analysis

WEHI-539 hydrochloride is a faint yellow to dark orange powder . It is soluble in DMSO at 2 mg/mL, but insoluble in water and ethanol . It should be stored at -20°C .

Applications De Recherche Scientifique

Application Summary

WEHI-539 is an apoptosis inducer that selectively targets Bcl-XL, a prosurvival protein within the Bcl-2 family. Unlike other Bcl-2 inhibitors, such as ABT-737, WEHI-539 exhibits distinct binding properties. It has a high affinity for Bcl-XL (KD = 0.6 nM), showing 500-fold selectivity over Bcl-2 and 400-fold selectivity over Bcl-W, Mcl-1, and A1 . This specificity makes it a promising candidate for cancer therapy.

Results and Outcomes

The outcomes obtained from WEHI-539 studies include:

  • Potent Apoptosis Induction : WEHI-539 induces apoptosis in both human and murine cell cultures. Notably, it selectively antagonizes Bcl-XL prosurvival activity, leading to cell death (EC50 <10 nM in Mcl-1-knockout MEF, <0.5 nM in mouse platelets, and <32 nM in human platelets) .
  • Bcl-XL Inhibition : WEHI-539 effectively blocks Bcl-XL from interacting with the BH3 domain of the pro-apoptotic family member Bim (IC50 = 1.1 nM). It does not inhibit Mcl-1-BimBH3 interaction .
  • Promising Therapeutic Potential : These results suggest that WEHI-539 could be a valuable therapeutic agent for cancer treatment, particularly in cases where Bcl-XL overexpression contributes to cell survival .

Propriétés

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBYTVIQTMIXGA-DYICZVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WEHI-539 HCl

Citations

For This Compound
11
Citations
L Rohner, R Reinhart, J Iype, S Bachmann… - Scientific reports, 2020 - nature.com
BH3-mimetics are small molecule inhibitors that neutralize the function of anti-apoptotic BCL-2 family members. BH3-mimetics have recently gained a lot of popularity in oncology …
Number of citations: 10 www.nature.com
K Ishikawa, Y Kawano, Y Arihara… - Oncology …, 2019 - spandidos-publications.com
… Parental and 5-FU-resistant colon cancer cells were allowed to adhere to 6-well plates for 24 h and cells were treated with either 5-FU or WEHI-539 hydrochloride as indicated. Cells …
Number of citations: 8 www.spandidos-publications.com
C Gabellini, E Gómez‐Abenza… - … journal of cancer, 2018 - Wiley Online Library
… The specific bcl-xL inhibitor WEHI-539 hydrochloride and cisplatin (PRONTO PLATAMINE infusion solution) were purchased from MCE MedChem Express Europe (Sollentuna, Sweden…
Number of citations: 55 onlinelibrary.wiley.com
YJ Kim, T Tsang, GR Anderson, JM Posimo, DC Brady - Cancer research, 2020 - AACR
This study unveils a novel collateral drug sensitivity elicited by combining copper chelators and BH3 mimetics for treatment of BRAF V600E mutation-positive melanoma. …
Number of citations: 26 aacrjournals.org
R Reinhart, L Rohner, S Wicki, M Fux… - Cell Death & …, 2018 - nature.com
Basophil granulocytes and mast cells are recognized for their roles in immunity and are central effectors of diverse immunological disorders. Despite their similarities, there is emerging …
Number of citations: 22 www.nature.com
S Nishikawa, S Arai, Y Masamoto… - Blood, The Journal …, 2014 - ashpublications.org
Ecotropic viral integration site 1 (Evi1) is a transcription factor that is highly expressed in hematopoietic stem cells and is crucial for their self-renewal capacity. Aberrant expression of …
Number of citations: 16 ashpublications.org
EH Stover, MB Baco, O Cohen, YY Li, EL Christie… - Molecular Cancer …, 2019 - AACR
… % NaCl; and 10 mmol/L solutions in DMSO of paclitaxel, PARP inhibitor olaparib, or anti-apoptotic protein inhibitors ABT-199/venetoclax, ABT-263/navitoclax, WEHI-539 hydrochloride, …
Number of citations: 28 aacrjournals.org
R Reinhart, T Kaufmann - Cell death & disease, 2018 - nature.com
Interleukin 4 (IL-4) is a critical cytokine implicated with T H 2 immune reactions, which are linked to pathologic conditions of allergic diseases. In that context, the initiation of T H 2 …
Number of citations: 16 www.nature.com
MF Arshad, A Alam, AA Alshammari, MB Alhazza… - Molecules, 2022 - mdpi.com
For many decades, the thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) …
Number of citations: 32 www.mdpi.com
S Mertens, MA Huismans, CS Verissimo, B Ponsioen… - Cell Reports, 2023 - cell.com
Patient-derived organoids (PDOs) are widely heralded as a drug-screening platform to develop new anti-cancer therapies. Here, we use a drug-repurposing library to screen PDOs of …
Number of citations: 2 www.cell.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.